molecular formula C12H17N5 B7033032 N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine

N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine

Cat. No.: B7033032
M. Wt: 231.30 g/mol
InChI Key: GLJMIBLWTWUCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-17-8-11(7-15-17)6-14-12-10(3)13-5-9(2)16-12/h5,7-8H,4,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJMIBLWTWUCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=NC(=CN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine typically involves the reaction of 1-ethylpyrazole with 3,6-dimethylpyrazin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazin-2-amine include other pyrazole derivatives such as:

  • 3,5-dimethylpyrazole
  • 1-ethyl-3-methylpyrazole
  • 4-methyl-3,5-dimethylpyrazole

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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